molecular formula C7H9ClN2S B1428085 2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine CAS No. 89856-79-1

2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine

Cat. No.: B1428085
CAS No.: 89856-79-1
M. Wt: 188.68 g/mol
InChI Key: IJQDQAMQFZZLLX-UHFFFAOYSA-N
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Description

2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA. This compound is characterized by the presence of a chlorine atom, an ethylsulfanyl group, and a methyl group attached to the pyrimidine ring, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine typically involves the chlorination of 4-(ethylsulfanyl)-6-methylpyrimidine. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent and scalable production.

Types of Reactions:

    Oxidation: The ethylsulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Amino or thio derivatives

Scientific Research Applications

2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives have shown potential as inhibitors of various biological targets.

    Medicine: Research has explored its potential as a precursor for the development of pharmaceutical agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and materials science, where its unique properties contribute to the synthesis of novel compounds with desired characteristics.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethylsulfanyl group play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound can interfere with key biochemical pathways, resulting in therapeutic effects or biological responses.

Comparison with Similar Compounds

  • 2-Chloro-4-(methylsulfanyl)-6-methylpyrimidine
  • 2-Chloro-4-(ethylsulfanyl)-5-methylpyrimidine
  • 2-Chloro-4-(ethylsulfanyl)-6-ethylpyrimidine

Comparison: Compared to its analogs, 2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine exhibits unique reactivity due to the presence of the ethylsulfanyl group, which can undergo various chemical transformations. Its specific substitution pattern on the pyrimidine ring also influences its binding affinity and selectivity towards biological targets, making it a distinct and valuable compound in research and industrial applications.

Properties

IUPAC Name

2-chloro-4-ethylsulfanyl-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQDQAMQFZZLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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